1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine
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Overview
Description
1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a quinoline ring fused with a pyridine ring, which is substituted with a chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; low temperatures.
Substitution: Amines, thiols; solvents like ethanol or water; room temperature to mild heating.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiacloprid: Another compound with a chloropyridinyl group, used as an insecticide.
Nitenpyram: A neonicotinoid insecticide with a similar pyridine structure.
Imidacloprid: A widely used neonicotinoid insecticide with a similar mechanism of action.
Uniqueness
1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine is unique due to its specific combination of a quinoline and chloropyridinyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(5-chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-13-5-11(7-18-8-13)9-19-10-14(17)6-12-3-1-2-4-15(12)19/h1-5,7-8,14H,6,9-10,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRARRGOIQYROQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C2=CC=CC=C21)CC3=CC(=CN=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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